molecular formula C5H10N4O2S B14736177 2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide CAS No. 7020-51-1

2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide

Cat. No.: B14736177
CAS No.: 7020-51-1
M. Wt: 190.23 g/mol
InChI Key: GIMJMQVYJORODJ-UHFFFAOYSA-N
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Description

2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide is a heterocyclic compound that features a unique adamantane-like structure. This compound is characterized by the presence of sulfur and nitrogen atoms within its cage-like framework, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide typically involves the reaction of sulfamide, formaldehyde, and ammonia under acidic conditions . The reaction proceeds through a series of rearrangements and cyclizations to form the desired adamantane-like structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s cage-like structure allows it to bind to metal ions and other substrates, facilitating various chemical transformations. The sulfur and nitrogen atoms play a crucial role in these interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its adamantane-like structure. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

7020-51-1

Molecular Formula

C5H10N4O2S

Molecular Weight

190.23 g/mol

IUPAC Name

2λ6-thia-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane 2,2-dioxide

InChI

InChI=1S/C5H10N4O2S/c10-12(11)8-2-6-1-7(4-8)5-9(12)3-6/h1-5H2

InChI Key

GIMJMQVYJORODJ-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1CN(C2)S3(=O)=O

Origin of Product

United States

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